N-benzyl-5-bromo-3-methylpyridin-2-amine

Lipophilicity Drug Design Membrane Permeability

N-Benzyl-5-bromo-3-methylpyridin-2-amine (CAS 1219976-47-2) is a brominated pyridine derivative categorized as a research chemical and synthetic building block. It features a 5-bromo substituent, a 3-methyl group, and an N-benzyl secondary amine on the pyridine ring, resulting in a molecular formula of C13H13BrN2 and a molecular weight of 277.16 g/mol.

Molecular Formula C13H13BrN2
Molecular Weight 277.165
CAS No. 1219976-47-2
Cat. No. B567908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-bromo-3-methylpyridin-2-amine
CAS1219976-47-2
SynonymsN-benzyl-5-broMo-3-Methylpyridin-2-aMine
Molecular FormulaC13H13BrN2
Molecular Weight277.165
Structural Identifiers
SMILESCC1=CC(=CN=C1NCC2=CC=CC=C2)Br
InChIInChI=1S/C13H13BrN2/c1-10-7-12(14)9-16-13(10)15-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,15,16)
InChIKeyGCJHEPZIQQEJPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-bromo-3-methylpyridin-2-amine (CAS 1219976-47-2): Procurement-Ready Building Block for Specialized Medicinal Chemistry


N-Benzyl-5-bromo-3-methylpyridin-2-amine (CAS 1219976-47-2) is a brominated pyridine derivative categorized as a research chemical and synthetic building block [1]. It features a 5-bromo substituent, a 3-methyl group, and an N-benzyl secondary amine on the pyridine ring, resulting in a molecular formula of C13H13BrN2 and a molecular weight of 277.16 g/mol [1]. Its structure provides a versatile scaffold for further functionalization, particularly through cross-coupling reactions at the bromine position, making it a valuable intermediate for medicinal chemistry and agrochemical discovery programs [1].

Why Generic Substitution of N-Benzyl-5-bromo-3-methylpyridin-2-amine is Not Advisable


In-class pyridin-2-amine building blocks cannot be interchangeably substituted without risking critical deviations in downstream molecular properties. Seemingly minor alterations in the N-substituent or the position of the ring methyl group lead to quantifiable differences in lipophilicity (XLogP3), hydrogen bond donor count, and topological polar surface area (TPSA) [1][2]. These computed molecular descriptors directly influence membrane permeability, solubility, and target binding, meaning that a 'generic' analog will produce a different physicochemical profile and, consequently, altered pharmacokinetic and pharmacodynamic behavior in a derived lead series. The evidence below quantifies exactly where N-benzyl-5-bromo-3-methylpyridin-2-amine diverges from its closest analogs.

Quantitative Differentiation Guide for N-Benzyl-5-bromo-3-methylpyridin-2-amine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison vs. Parent Amine (CAS 3430-21-5)

N-benzyl-5-bromo-3-methylpyridin-2-amine exhibits a computed XLogP3 of 3.7 [1], which is substantially higher than the parent 5-bromo-3-methylpyridin-2-amine (CAS 3430-21-5), which has a measured LogP of 2.3159 [2]. This difference of approximately 1.4 log units indicates that the target compound is significantly more lipophilic, directly impacting its ability to passively diffuse across biological membranes.

Lipophilicity Drug Design Membrane Permeability

Hydrogen Bond Donor (HBD) Count vs. Parent Amine

The target compound possesses exactly one hydrogen bond donor (the secondary amine N-H) [1], whereas the parent amine 5-bromo-3-methylpyridin-2-amine possesses two hydrogen bond donors (the primary amine -NH2) [2]. The reduction in HBD count is a direct consequence of N-benzyl substitution.

Solubility Permeability Drug-likeness

Topological Polar Surface Area (TPSA) vs. Parent Amine

N-benzyl-5-bromo-3-methylpyridin-2-amine has a TPSA of 24.9 Ų [1], significantly lower than the 38.91 Ų reported for the parent amine 5-bromo-3-methylpyridin-2-amine [2]. This reduction in polar surface area is a direct result of the benzyl group masking the amine's polarity.

ADME Bioavailability Blood-Brain Barrier

Lipophilicity Differentiation from Regioisomer N-Benzyl-5-bromo-2-methylpyridin-3-amine

When compared to its closest regioisomer N-benzyl-5-bromo-2-methylpyridin-3-amine (CAS 1346533-71-8), the target compound's 3-methyl substitution pattern results in a higher XLogP3 of 3.7 versus 3.4 [1][2]. Both share the same TPSA of 24.9 Ų, but the lipophilicity difference indicates that the methyl group position exerts a measurable electronic effect on the overall partition coefficient.

Regioisomerism Bioisostere Lead Optimization

Lipophilicity Advantage Over N-Cyclobutylmethyl Analog

The target compound (XLogP3 = 3.7) is also modestly more lipophilic than its N-cyclobutylmethyl analog 5-bromo-N-(cyclobutylmethyl)-3-methylpyridin-2-amine (CAS 1541629-72-4, XLogP3 = 3.5) [1][2]. This demonstrates that the benzyl group provides a finer degree of lipophilicity tuning compared to the more saturated cyclobutylmethyl substituent.

CNS Penetration Protein Binding LogP Optimization

Application Scenarios for N-Benzyl-5-bromo-3-methylpyridin-2-amine (CAS 1219976-47-2)


CNS-Targeted Fragment Libraries Requiring High Passive Permeability

The combination of a single hydrogen bond donor and a low TPSA of 24.9 Ų [1] makes this compound an ideal starting point for CNS fragment-based drug discovery. Its XLogP3 of 3.7 [1] falls within the optimal range for blood-brain barrier penetration, directly addressing a key procurement need for CNS-focused medicinal chemistry groups.

Suzuki Cross-Coupling Precursor for Diversified Kinase Inhibitor Synthesis

The 5-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling rapid analog generation [1]. The N-benzyl group remains intact during these transformations, providing a stable lipophilic anchor that can be used to modulate pharmacokinetic properties in kinase inhibitor programs.

SAR Studies Differentiating 3-Methyl-2-amine from 2-Methyl-3-amine Regioisomers

With a 0.3 logP unit difference from its regioisomer N-benzyl-5-bromo-2-methylpyridin-3-amine [2], this compound serves as a critical tool for probing the impact of methyl group position on target binding and metabolic stability, enabling definitive scaffold selection in early lead optimization.

Building Block for Tuberculosis Drug Design (Patent Context)

Compounds within this chemical space have been explored in patents targeting Mycobacterium tuberculosis enzymes [3]. The benzyl-substituted pyridin-2-amine motif provides a privileged scaffold that can be elaborated into inhibitors of Mtb pyruvate dehydrogenase complex, offering a defined application pathway for procurement by anti-infective research teams.

Quote Request

Request a Quote for N-benzyl-5-bromo-3-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.